molecular formula C12H13N B11914016 2-(Aminomethyl)-3-methylnaphthalene

2-(Aminomethyl)-3-methylnaphthalene

Cat. No.: B11914016
M. Wt: 171.24 g/mol
InChI Key: SLVYJVOBYFLKKH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylnaphthalene is an organic compound with a naphthalene backbone substituted with an aminomethyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylnaphthalene typically involves the introduction of the aminomethyl group onto the naphthalene ring. One common method is the reductive amination of 3-methylnaphthalene using formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or reduce any oxidized forms back to the original compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

2-(Aminomethyl)-3-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-methylnaphthalene exerts its effects depends on its interactions with molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The naphthalene ring can participate in π-π stacking interactions, which are important in molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methyl group at the third position, which may affect its reactivity and interactions.

    3-Methylnaphthalene: Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.

    2-(Aminomethyl)-1-methylnaphthalene: Similar structure but with the methyl group at a different position, which can influence its chemical properties.

Uniqueness

2-(Aminomethyl)-3-methylnaphthalene is unique due to the specific positioning of its substituents, which can significantly impact its chemical behavior and potential applications. The combination of the aminomethyl and methyl groups on the naphthalene ring provides a distinct set of properties that can be exploited in various scientific and industrial contexts.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(3-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8,13H2,1H3

InChI Key

SLVYJVOBYFLKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CN

Origin of Product

United States

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